molecular formula C21H36N2O2 B14702481 1-phenylpiperazine;undecanoic acid CAS No. 23174-84-7

1-phenylpiperazine;undecanoic acid

Katalognummer: B14702481
CAS-Nummer: 23174-84-7
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: GNFWHNOHRBBUTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenylpiperazine;undecanoic acid is a compound that combines the structural features of 1-phenylpiperazine and undecanoic acid 1-Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring, while undecanoic acid is a fatty acid with a long carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylpiperazine;undecanoic acid can be achieved through a series of chemical reactions. One common method involves the reaction of 1-phenylpiperazine with undecanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. For example, the complexation between fumaric acid and 1-phenylpiperazine has been reported to create a new organic crystal through slow evaporation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenylpiperazine;undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of new derivatives.

    Substitution: The phenyl group or the piperazine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of copper(I) cyanide with 1-phenylpiperazine in the presence of potassium cyanide produces network compounds with different stoichiometries .

Wissenschaftliche Forschungsanwendungen

1-Phenylpiperazine;undecanoic acid has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

1-Phenylpiperazine;undecanoic acid can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific properties and applications, highlighting the uniqueness of this compound in various fields.

Eigenschaften

CAS-Nummer

23174-84-7

Molekularformel

C21H36N2O2

Molekulargewicht

348.5 g/mol

IUPAC-Name

1-phenylpiperazine;undecanoic acid

InChI

InChI=1S/C11H22O2.C10H14N2/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-2-4-10(5-3-1)12-8-6-11-7-9-12/h2-10H2,1H3,(H,12,13);1-5,11H,6-9H2

InChI-Schlüssel

GNFWHNOHRBBUTE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(=O)O.C1CN(CCN1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.